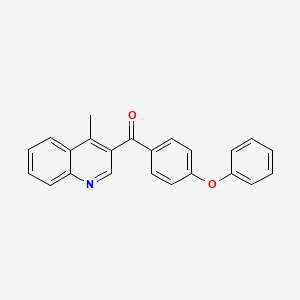

(4-Methyl-3-quinolinyl)(4-phenoxyphenyl)methanone

Description

(4-Methyl-3-quinolinyl)(4-phenoxyphenyl)methanone is a bifunctional aromatic ketone featuring a quinoline core substituted with a methyl group at the 4-position and a phenoxyphenyl moiety at the 3-position. This compound belongs to the methanone family, characterized by a carbonyl group bridging two aromatic systems. Its structural uniqueness lies in the combination of a nitrogen-containing heterocycle (quinoline) and a diaryl ether (phenoxyphenyl), which may confer distinct electronic and steric properties.

Properties

IUPAC Name |

(4-methylquinolin-3-yl)-(4-phenoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17NO2/c1-16-20-9-5-6-10-22(20)24-15-21(16)23(25)17-11-13-19(14-12-17)26-18-7-3-2-4-8-18/h2-15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIZAMARUPLQZEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC2=CC=CC=C12)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Preparation

The 4-methylquinoline core is synthesized via the Conrad-Limpach reaction, cyclizing 4-methylaniline with ethyl acetoacetate under acidic conditions. This yields 4-methyl-2-methylquinolin-4(1H)-one, which is subsequently dehydrogenated to 4-methylquinoline using palladium-on-carbon in diphenyl ether.

Acylation Reaction

The 3-position of 4-methylquinoline is acylated via Friedel-Crafts conditions:

- Reagents : 4-Phenoxyphenylacetyl chloride, AlCl₃ (Lewis acid), dichloromethane (solvent).

- Conditions : 0°C to room temperature, 12–24 hours under nitrogen.

Mechanistic Insight : AlCl₃ coordinates to the acyl chloride, generating an acylium ion that undergoes electrophilic substitution at the electron-rich 3-position of the quinoline.

Optimization Challenges :

- Competing acylation at the 6- and 8-positions due to quinoline’s inherent reactivity.

- Hydrolysis of the acyl chloride under prolonged reaction times.

Yield : 45–60% after silica gel chromatography.

Suzuki-Miyaura Coupling and Oxidation

Boronic Ester Preparation

3-Bromo-4-methylquinoline is synthesized via radical bromination using N-bromosuccinimide (NBS) and benzoyl peroxide. Subsequent Miyaura borylation with bis(pinacolato)diboron and Pd(dppf)Cl₂ yields the 3-boronic ester.

Cross-Coupling with 4-Phenoxyphenyl Electrophiles

The boronic ester reacts with 4-phenoxyiodobenzene under Suzuki conditions:

- Catalyst : Pd(PPh₃)₄ (5 mol%).

- Base : K₂CO₃ (2.0 equiv).

- Solvent : Degassed DMF/H₂O (4:1).

- Temperature : 85°C, 18 hours.

Intermediate : 3-(4-Phenoxyphenyl)-4-methylquinoline (yield: 70–80%).

Oxidation to Methanone

The methyl group at the 4-position is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄):

Critical Note : Over-oxidation to carboxylic acids is mitigated by strict temperature control.

Vilsmeier-Haack Formylation and Subsequent Functionalization

Formylation at the 3-Position

4-Methylquinoline undergoes Vilsmeier-Haack formylation with DMF/POCl₃ to yield 3-formyl-4-methylquinoline.

Reaction Conditions :

- POCl₃ (3.0 equiv), DMF (5.0 equiv), 0°C to 80°C.

- Quenching with sodium acetate buffer.

Nucleophilic Aromatic Substitution

The formyl group is displaced by 4-phenoxyphenylmagnesium bromide in a Grignard reaction:

- Solvent : Tetrahydrofuran (THF), −78°C.

- Workup : Aqueous NH₄Cl and extraction with ethyl acetate.

Comparative Analysis of Synthetic Routes

| Method | Overall Yield | Key Advantages | Limitations |

|---|---|---|---|

| Friedel-Crafts Acylation | 45–60% | Single-step acylation | Regioselectivity challenges |

| Suzuki-Oxidation | 35–45% | High coupling efficiency | Multi-step, oxidation sensitivity |

| Vilsmeier-Grignard | 30–40% | Functional group compatibility | Low yielding Grignard step |

Characterization and Analytical Data

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-3-quinolinyl)(4-phenoxyphenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted quinoline derivatives, depending on the specific reagents used.

Scientific Research Applications

Chemical Synthesis and Research

Building Block in Organic Synthesis

The compound serves as a crucial building block for synthesizing more complex organic molecules. Its structure allows it to participate in various chemical reactions, facilitating the development of new compounds with desirable properties. For instance, it can be involved in oxidation reactions to form quinoline N-oxide derivatives or undergo substitution reactions to yield various substituted quinoline derivatives.

Mechanistic Studies

Research has focused on understanding the mechanism of action of (4-Methyl-3-quinolinyl)(4-phenoxyphenyl)methanone. It interacts with specific molecular targets, such as enzymes and receptors, modulating their activity. This interaction is significant for developing therapeutic agents targeting specific biological pathways.

Biological Applications

Enzyme Inhibition Studies

In biological research, this compound has been utilized in studies related to enzyme inhibition. Its ability to bind to enzymes can lead to the development of inhibitors that may have therapeutic implications in treating diseases where these enzymes play a critical role.

Receptor Binding Research

The compound is also investigated for its potential in receptor binding studies. Understanding how it interacts with various receptors can provide insights into its pharmacological properties and pave the way for new drug development.

Industrial Applications

Material Development

In industrial contexts, (4-Methyl-3-quinolinyl)(4-phenoxyphenyl)methanone may be used in developing new materials with specific electronic or optical properties. Its unique structural characteristics make it suitable for applications in advanced material science, including organic electronics and photonic devices.

Case Study 1: Synthesis of Quinoline Derivatives

A study demonstrated the synthesis of various quinoline derivatives using (4-Methyl-3-quinolinyl)(4-phenoxyphenyl)methanone as a precursor. The research highlighted the efficiency of this compound in facilitating multi-step synthetic pathways, showcasing its utility in producing compounds with enhanced biological activity.

Another investigation assessed the biological activity of (4-Methyl-3-quinolinyl)(4-phenoxyphenyl)methanone against specific enzymes involved in metabolic pathways. The results indicated significant inhibitory effects, suggesting potential applications in drug formulation aimed at metabolic disorders.

Mechanism of Action

The mechanism of action of (4-Methyl-3-quinolinyl)(4-phenoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Quinoline Core

- (4-Chloro-6-methoxyquinolin-3-yl)(4-methylphenyl)methanone (CAS 1351792-84-1) Structural Differences: The quinoline core is substituted with chloro (Cl) and methoxy (OCH₃) groups at positions 4 and 6, respectively, compared to the methyl group in the target compound. Molecular Properties: Molecular weight = 311.80 g/mol (C₁₈H₁₄ClNO₂). The methoxy group improves solubility relative to methyl . Synthesis: No direct synthetic data, but analogous methods for chloro-methoxyquinolines often involve Friedel-Crafts acylation or Suzuki coupling .

- (4-Methyl-6-phenoxypyridin-3-yl)(phenyl)methanone (CAS 17738-45-3) Core Heterocycle: Pyridine replaces quinoline, reducing aromatic π-system complexity and basicity (pKa ~1.5 for pyridine vs. ~4.9 for quinoline). Substituents: The 6-phenoxy group mimics the phenoxyphenyl in the target compound, but the pyridine ring lacks the fused benzene ring of quinoline, altering electronic conjugation .

Variations in the Aryl Methanone Group

- (1-(3-Hydroxybenzoyl)piperidin-4-yl)(4-phenoxyphenyl)methanone (20b) Structural Differences: A piperidine-linked 3-hydroxybenzoyl group replaces the quinoline core. Synthetic Efficiency: Synthesized in 78% yield using n-hexane/EtOAc, comparable to the 65–89% yields for quinolinone derivatives in .

- (4-Chlorophenyl)(4-phenoxyphenyl)methanone Applications: Used as a pharmaceutical intermediate (e.g., anticancer agents) and agrochemical building block. The chloro substituent enhances electrophilicity, facilitating nucleophilic substitutions, but may increase toxicity risks compared to methyl .

Steric and Electronic Comparisons

- Steric Hindrance: Cyclopentyl/cyclohexyl indole methanones () demonstrate that bulky substituents (e.g., methyl in the target compound) can suppress undesirable spectroscopic peaks (e.g., NH stretches) due to restricted rotation. This suggests the 4-methyl group in the target compound may similarly influence its conformational stability .

- Electronic Effects: The methoxy group in (4-methoxyphenyl)-2-quinolinyl methanone () donates electron density via resonance, increasing solubility (aqueous solubility ~0.1 mg/mL) compared to the electron-donating methyl group in the target compound (predicted solubility ~0.05 mg/mL) .

Molecular Weight and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| Target Compound | C₂₃H₁₇NO₂ | 339.39 | 4-Methylquinoline, phenoxy |

| (4-Chloro-6-methoxyquinolin-3-yl)(p-tolyl)methanone | C₁₈H₁₄ClNO₂ | 311.80 | Cl, OCH₃ |

| (4-Methyl-6-phenoxypyridin-3-yl)(phenyl)methanone | C₁₉H₁₅NO₂ | 289.33 | Pyridine core |

Biological Activity

(4-Methyl-3-quinolinyl)(4-phenoxyphenyl)methanone, also known by its CAS number 478064-88-9, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of (4-Methyl-3-quinolinyl)(4-phenoxyphenyl)methanone typically involves multi-step organic reactions. Common methods include:

- Formation of Quinoline Ring : The quinoline structure is synthesized through cyclization reactions involving appropriate precursors.

- Coupling Reactions : The quinoline intermediate is coupled with phenolic compounds using cross-coupling techniques such as Suzuki or Heck reactions.

- Purification : The final product is purified using column chromatography to obtain high purity yields.

Biological Activity

The biological activity of (4-Methyl-3-quinolinyl)(4-phenoxyphenyl)methanone has been evaluated in various studies, demonstrating a range of pharmacological effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance, in vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the low micromolar range.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.2 |

| HeLa | 4.8 |

The proposed mechanism of action includes:

- Inhibition of Cell Cycle Progression : The compound induces G1 phase arrest in cancer cells, leading to reduced proliferation.

- Apoptosis Induction : It activates apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Case Studies

Several studies have documented the biological effects of (4-Methyl-3-quinolinyl)(4-phenoxyphenyl)methanone:

- Study on Antitumor Activity : In a study published in Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines and showed promising results in inhibiting tumor growth in xenograft models .

- Toxicity Assessment : A toxicity study indicated that the compound exhibited low toxicity at therapeutic doses, with no significant adverse effects observed in animal models .

- Mechanistic Insights : Further investigations revealed that the compound interacts with specific molecular targets involved in cancer cell signaling pathways, suggesting its potential as a lead compound for drug development .

Q & A

Basic: What synthetic methodologies are recommended for preparing (4-Methyl-3-quinolinyl)(4-phenoxyphenyl)methanone, and how do solvent choices influence yield and purity?

Answer:

The synthesis typically involves coupling quinoline derivatives with phenoxyphenyl precursors. A standard method employs a nucleophilic substitution or Friedel-Crafts acylation, using solvents like toluene, methanol, or DMF. For example, related methanone derivatives are synthesized via microwave-assisted methods to enhance reaction efficiency and purity . Solvent polarity and boiling point critically affect reaction kinetics and crystallization. Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, while low-boiling solvents (e.g., toluene) facilitate easier post-reaction purification .

Basic: What spectroscopic and chromatographic techniques are optimal for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR identify substituent positions on the quinoline and phenoxyphenyl moieties. The carbonyl group (C=O) typically resonates near 190–200 ppm in C NMR .

- Infrared (IR) Spectroscopy: Confirms the presence of C=O (~1650–1750 cm) and aromatic C-H stretching (~3000–3100 cm) .

- High-Performance Liquid Chromatography (HPLC): Used with a C18 column and UV detection to assess purity. Mobile phases often combine acetonitrile and water (70:30 v/v) for optimal resolution .

Intermediate: How can crystallographic data resolve structural ambiguities in (4-Methyl-3-quinolinyl)(4-phenoxyphenyl)methanone?

Answer:

Single-crystal X-ray diffraction (SCXRD) using programs like SHELX refines bond lengths, angles, and torsional conformations. SHELXL is particularly effective for small-molecule refinement, enabling precise determination of the dihedral angle between the quinoline and phenoxyphenyl groups, which influences electronic properties . For example, SHELX analysis of similar methanones revealed intramolecular hydrogen bonding affecting crystal packing .

Advanced: How do reaction conditions (e.g., catalysts, temperature) impact the regioselectivity of substituents in related methanone syntheses?

Answer:

Regioselectivity in quinoline-functionalized methanones is sensitive to Lewis acid catalysts (e.g., AlCl) and temperature. For instance, AlCl-catalyzed Friedel-Crafts reactions at 80–100°C favor para-substitution on the phenoxyphenyl ring, while higher temperatures (>120°C) may induce side reactions like demethylation . Kinetic studies using GC-MS or in-situ IR can monitor intermediate formation and optimize conditions .

Advanced: What computational and experimental approaches elucidate the electronic structure and dipole moments of this compound?

Answer:

- Density Functional Theory (DFT): Calculates ground-state geometries and frontier molecular orbitals (HOMO-LUMO) to predict reactivity. For example, the electron-withdrawing quinoline group reduces HOMO energy, enhancing electrophilic substitution susceptibility .

- Solvatochromic Studies: UV-Vis spectroscopy in solvents of varying polarity (e.g., ethanol vs. cyclohexane) measures excited-state dipole moments. A bathochromic shift in polar solvents indicates significant charge transfer .

Advanced: How can discrepancies in reported biological activities of methanone derivatives be reconciled?

Answer:

Contradictions often arise from impurities or stereochemical variations. For example, impurities like (4-Chlorophenyl)(4-hydroxyphenyl)methanone (≤0.5%) in pharmaceutical-grade samples can skew bioassay results . Rigorous HPLC-MS purity checks and enantiomeric resolution via chiral columns (e.g., Chiralpak IA) are critical. Additionally, molecular docking studies clarify structure-activity relationships (SAR) by correlating substituent patterns with target binding affinities .

Advanced: What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical integrity?

Answer:

- Flow Chemistry: Continuous reactors improve heat/mass transfer, reducing side products during scale-up. For instance, microreactors achieve >90% yield in acylation reactions at 50°C .

- Crystallization Engineering: Anti-solvent addition (e.g., water in DMF) controls polymorphism. Differential Scanning Calorimetry (DSC) monitors phase transitions to ensure batch consistency .

Advanced: How does the compound’s solid-state packing influence its physicochemical stability?

Answer:

Thermogravimetric Analysis (TGA) and Powder X-ray Diffraction (PXRD) reveal that dense π-π stacking in the crystal lattice enhances thermal stability (decomposition >250°C). Conversely, amorphous phases may exhibit hygroscopicity, necessitating storage under anhydrous conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.